3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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Overview
Description
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a fluorophenyl group attached to the pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the desired pyridazine ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog without the fused pyridine ring.
Pyridazinone: Contains a keto group at the 3-position of the pyridazine ring.
Fluorophenylpyridazine: Similar structure but without the fused pyridine ring.
Uniqueness
3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and development, offering potential advantages in terms of binding affinity and selectivity for biological targets .
Properties
Molecular Formula |
C13H12FN3 |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-17-13/h1-4,7,15H,5-6,8H2 |
InChI Key |
GDWCKYPMFHLQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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